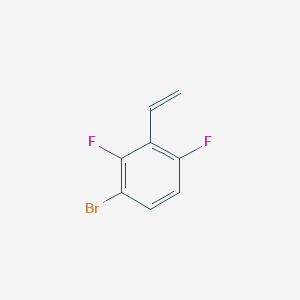

3-Bromo-2,6-difluorostyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF2 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

1-bromo-3-ethenyl-2,4-difluorobenzene |

InChI |

InChI=1S/C8H5BrF2/c1-2-5-7(10)4-3-6(9)8(5)11/h2-4H,1H2 |

InChI Key |

UAPHTCGXIMQJHS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC(=C1F)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromo-2,6-difluorostyrene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

3-Bromo-2,6-difluorostyrene is an organohalogen compound featuring a styrene backbone substituted with a bromine atom and two fluorine atoms on the phenyl ring. The strategic placement of these halogens is anticipated to significantly influence the molecule's reactivity and physicochemical properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₈H₅BrF₂ | Based on chemical structure |

| Molecular Weight | 220.03 g/mol | Calculated from atomic weights |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General properties of similar substituted styrenes |

| Boiling Point | Estimated to be in the range of 180-220 °C | Inferred from boiling points of bromodifluorobenzenes and substituted styrenes |

| Melting Point | Not readily predictable; likely below room temperature | Inferred from related compounds |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) | General solubility of non-polar organic compounds |

| Density | Expected to be greater than 1 g/mL | Presence of bromine and fluorine atoms increases density |

Spectroscopic Properties (Predicted)

The following table summarizes the expected spectroscopic characteristics for this compound, which are crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts (δ) / Frequencies (cm⁻¹) / m/z | Key Features and Interpretation |

| ¹H NMR | Vinyl protons: 5.5-7.0 ppm; Aromatic protons: 6.8-7.5 ppm | The vinyl group will likely show complex splitting patterns (dd or ddt). The two aromatic protons will appear as a multiplet. |

| ¹³C NMR | Aromatic carbons: 110-160 ppm; Vinyl carbons: 110-140 ppm | Carbon atoms attached to fluorine will show characteristic C-F coupling. The carbon attached to bromine will be in the lower field region of the aromatic signals. |

| ¹⁹F NMR | -100 to -140 ppm (relative to CFCl₃) | Two distinct signals for the two fluorine atoms are expected due to their different chemical environments, unless accidental equivalence occurs. |

| IR Spectroscopy | C=C (vinyl): ~1630 cm⁻¹; C=C (aromatic): ~1580, 1470 cm⁻¹; C-F: ~1200-1300 cm⁻¹; C-Br: ~500-650 cm⁻¹ | The spectrum will be characterized by the stretching vibrations of the vinyl and aromatic C=C bonds, as well as the strong C-F and C-Br stretches. |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z ~220 and 222 (approx. 1:1 ratio) | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of nearly equal intensity. |

Potential Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not documented, a plausible and common synthetic route would involve the Wittig reaction.[1][2] This powerful method is widely used for the formation of carbon-carbon double bonds.[1][2]

Proposed Synthetic Pathway: Wittig Reaction

Caption: Proposed Wittig reaction for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium in hexanes, dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to 0 °C.

-

In a separate flask, dissolve 3-Bromo-2,6-difluorobenzaldehyde in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution.

-

After the addition is complete, allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired styrene and triphenylphosphine oxide. Purify the crude mixture using column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient).

-

-

Characterization:

-

Confirm the identity and purity of the isolated product using the spectroscopic techniques outlined in Table 2 (NMR, IR, MS).

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the vinyl group and the substituted aromatic ring.

Reactivity of the Vinyl Group:

-

Polymerization: Like other styrenes, it can undergo radical, cationic, or anionic polymerization to form poly(this compound). The properties of this polymer would be influenced by the bulky and electron-withdrawing substituents.

-

Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl).

-

Catalytic Hydrogenation: The vinyl group can be reduced to an ethyl group using hydrogen gas and a catalyst (e.g., Pd/C).

Reactivity of the Aromatic Ring:

-

Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms ortho to the bromine atom makes the aromatic ring electron-deficient. This could potentially facilitate nucleophilic aromatic substitution, although the steric hindrance from the adjacent fluorine might be a factor. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides.[3][4]

-

Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 3-position. This makes it a potentially valuable building block in organic synthesis.

Potential Applications:

-

Monomer for Specialty Polymers: Its polymerization could lead to materials with unique properties, such as high refractive index, thermal stability, or flame retardancy, due to the presence of bromine.[5][6][7]

-

Intermediate in Organic Synthesis: As a functionalized styrene, it can serve as a precursor for more complex molecules in the pharmaceutical, agrochemical, and materials science industries.

-

Fragment in Drug Discovery: The substituted phenyl ring is a common motif in bioactive molecules. This compound could be used in fragment-based drug discovery programs.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for organohalogen compounds.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Assumed to be harmful if inhaled, ingested, or absorbed through the skin. Organobromine compounds can have varying levels of toxicity.

-

Flammability: Likely combustible. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Logical Relationships in Synthesis and Reactivity

The following diagram illustrates the logical flow from starting materials to the target compound and its subsequent potential transformations.

Caption: Logical workflow from synthesis to potential applications.

This guide provides a comprehensive overview of the predicted properties, synthesis, and potential applications of this compound based on existing chemical knowledge. Experimental validation of these predictions is necessary for any practical application.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Brominated flame retardant - Wikipedia [en.wikipedia.org]

- 6. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

3-Bromo-2,6-difluorostyrene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 3-Bromo-2,6-difluorostyrene, a fluorinated styrene derivative of interest to researchers in medicinal chemistry and materials science. This document consolidates key chemical identifiers, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development based on the established roles of analogous compounds.

Core Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below for easy reference.

| Identifier | Value |

| CAS Number | 1118918-41-4[1] |

| IUPAC Name | 1-Bromo-3-ethenyl-2,4-difluorobenzene |

| Chemical Formula | C₈H₅BrF₂ |

| Molecular Weight | 219.03 g/mol |

| Canonical SMILES | C=CC1=C(F)C=CC(Br)=C1F |

Synthesis of this compound

The synthesis of this compound can be achieved via a Wittig reaction from its corresponding aldehyde, 3-Bromo-2,6-difluorobenzaldehyde. A plausible and efficient method is a solventless Wittig olefination, adapted from a general procedure for fluorinated benzaldehydes.[1]

Experimental Protocol: Solventless Wittig Olefination

Materials:

-

3-Bromo-2,6-difluorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide portion-wise with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a yellow to orange precipitate of the phosphonium ylide will be observed.

-

Wittig Reaction: To the freshly prepared ylide, add 3-Bromo-2,6-difluorobenzaldehyde dropwise, either neat or as a solution in a minimal amount of anhydrous solvent.

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched by the addition of water. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its benzaldehyde precursor via the Wittig reaction.

References

Literature review on fluorinated styrene monomers

An in-depth analysis of fluorinated styrene monomers reveals a class of compounds with unique properties that make them highly valuable in the development of advanced materials. Their synthesis and polymerization have been extensively studied, leading to a variety of polymers with applications ranging from low surface energy coatings to materials with specific dielectric properties. This technical guide provides a comprehensive overview of the synthesis, polymerization, and properties of fluorinated styrene monomers, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Fluorinated Styrene Monomers

The introduction of fluorine atoms into the styrene molecule can be achieved through various synthetic routes. One practical method for the direct fluorination of styrenes involves a mild and regioselective mono-fluorination reaction. This reaction can be carried out on various di- and trisubstituted styrenes using a ruthenium catalyst.[1]

A notable synthesis is the preparation of 2,3,5,6-Tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene (TF(F5)S) and 2,3,5,6-tetrafluoro-4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctaoxy)styrene (TF(F15)S). These monomers are synthesized through the nucleophilic substitution of 2,3,4,5,6-pentafluorostyrene.[2]

A general workflow for the synthesis of certain fluorinated styrene monomers can be visualized as follows:

Caption: General workflow for the synthesis of fluorinated styrene monomers.

Polymerization of Fluorinated Styrene Monomers

Fluorinated styrene monomers can be polymerized through several methods, including free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[2][3][4] These techniques allow for the synthesis of homopolymers and copolymers with tailored properties.

Controlled Radical Polymerization:

For the directional design of fluorine-containing polymers, reversible-deactivation radical polymerization (RDRP) methods are often employed.[4] These include nitroxide-mediated polymerization (NMP), ATRP, and RAFT polymerization, which offer greater simplicity and versatility compared to other methods like anionic polymerization.[4]

-

RAFT Polymerization: This is a particularly well-studied method for fluorinated styrene derivatives.[4] RAFT polymerization is advantageous as it does not require the harsh conditions of anionic polymerization, can be performed at relatively low temperatures, and does not necessitate the use of organometallic catalysts.[4]

Caption: Simplified mechanism of RAFT polymerization.

-

Nitroxide-Mediated Polymerization (NMP): NMP has been successfully used for the copolymerization of α-trifluoromethylstyrene (TFMST) with styrene.[5] It's important to note that TFMST does not homopolymerize.[5]

Copolymerization:

Fluorinated styrenes are often copolymerized with other monomers, such as styrene, to modify the properties of the resulting polymer. For instance, copolymers of α-fluoromethylstyrene (FMST) or α-trifluoromethylstyrene (TFMST) with styrene have been synthesized via conventional bulk radical polymerization.[6] The incorporation of these fluorinated monomers can increase the glass transition temperature and thermal stability of the polymer compared to polystyrene.[6]

Properties of Fluorinated Styrene Polymers

The presence of fluorine atoms imparts several unique and desirable properties to polystyrene-based materials.

Surface Properties:

A key characteristic of fluorinated polymers is their low surface energy, which leads to hydrophobic and oleophobic properties.[4] This makes them excellent candidates for self-cleaning and antibiofouling coatings.[3][4] For example, the surface energy of copolymers of styrene and pentafluorostyrene decreases with an increasing content of the fluorinated monomer.[3] This increased hydrophobicity has been shown to dramatically reduce protein adsorption.[3] The water contact angle of copolymers can reach as high as 147° with the incorporation of 20–40 mol% of FMST or 10–20 mol% of TFMST.[6]

Thermal Properties:

The incorporation of fluorinated monomers can enhance the thermal stability of polymers. Copolymers of TFMST and styrene show a higher glass transition temperature (up to 114 °C) and slightly better thermal stability than polystyrene.[6] A fluorinated cross-linked polystyrene derived from vanillin exhibited a high glass-transition temperature (Tg) of 233 °C and a 5% weight loss temperature (T5d) of 439 °C.[7]

Dielectric Properties:

Fluorinated polymers often exhibit low dielectric constants, making them suitable for use in high-frequency applications.[7] The aforementioned fluorinated cross-linked polystyrene from vanillin displayed a dielectric constant (Dk) of 2.80 and a dielectric loss (Df) of 5.29 × 10−3 at 5 GHz.[7]

Quantitative Data Summary

| Polymer System | Monomer(s) | Polymerization Method | Molecular Weight ( g/mol ) | PDI | Tg (°C) | Water Contact Angle (°) | Reference |

| Poly(FMST-co-ST) | α-fluoromethylstyrene, Styrene | Bulk Radical | 1,500 - 23,700 | - | - | up to 147 | [6] |

| Poly(TFMST-co-ST) | α-trifluoromethylstyrene, Styrene | Bulk Radical | 1,500 - 14,600 | - | up to 114 | up to 147 | [6] |

| P(TF(F5)S) | TF(F5)S | ATRP | 6,000 - 35,000 | 1.08 - 1.37 | 16 - 62 | 117 | [2] |

| P(TF(F15)S) | TF(F15)S | ATRP | 6,000 - 35,000 | 1.08 - 1.37 | - | 122 | [2] |

| TFMST-ST copolymer | TFMST, Styrene | NMP | Mn ~8,300 (for PS) | ~1.07 (for PS) | - | - | [5] |

| Cross-linked PS | Vanillin-derived fluorinated monomer | - | - | - | 233 | - | [7] |

Key Experimental Protocols

General Procedure for Direct Fluorination of Styrenes:

A representative procedure for the ruthenium-catalyzed fluorination of styrenes is as follows: To a solution of the styrene derivative (0.5 mmol) in toluene, RuCl3 (2 mol%) and N-fluorobenzenesulfonimide (NFSI) (1.2 eq.) are added. The reaction mixture is then heated at 80 °C for 16 hours.[1] The product is subsequently isolated and purified.

General Procedure for RAFT Polymerization:

The RAFT polymerization of fluorostyrenes can be carried out in a suitable solvent with a radical initiator and a RAFT agent. The specific conditions, including the choice of RAFT agent, initiator, solvent, temperature, and reaction time, will depend on the specific monomer and the desired polymer characteristics. For example, the polymerization of pentafluorostyrene has been studied using various RAFT agents.[4]

General Procedure for Nitroxide-Mediated Polymerization (NMP) of TFMST and Styrene:

The copolymerization of TFMST and styrene via NMP can be performed using a suitable nitroxide initiator. The reaction is typically carried out in bulk or in a solvent at an elevated temperature. The ratio of the monomers in the feed can be varied to control the composition of the resulting copolymer.[5]

Caption: A general experimental workflow for the synthesis of fluorinated polymers.

References

- 1. Direct fluorination of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 5. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Safety, Handling, and Storage of 3-Bromo-2,6-difluorostyrene

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-2,6-difluorostyrene is publicly available. The following guide is an extrapolation based on the known hazards of its immediate precursor, 3-Bromo-2,6-difluorobenzaldehyde, and its core chemical structure, 2,6-difluorostyrene. All safety, handling, and storage procedures should be implemented with the understanding that the actual hazards of this compound may vary. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Executive Summary

This technical guide provides a comprehensive overview of the presumed safety, handling, and storage requirements for this compound. Due to the absence of specific toxicological and safety data for this compound, this document infers potential hazards from its precursor, 3-Bromo-2,6-difluorobenzaldehyde, and the structurally related 2,6-difluorostyrene. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The information herein should be used to supplement, not replace, a formal risk assessment and adherence to all applicable safety regulations.

Hazard Identification and Classification

Based on the available data for analogous compounds, this compound is anticipated to possess the following hazards:

-

Acute Oral Toxicity: The precursor, 3-Bromo-2,6-difluorobenzaldehyde, is classified as acutely toxic if swallowed (H301). It is prudent to assume a similar or higher level of toxicity for the styrene derivative.

-

Flammability: 2,6-difluorostyrene is a flammable liquid and vapor (H226). The addition of a bromine atom is unlikely to mitigate this hazard significantly.

-

Skin and Eye Irritation: 2,6-difluorostyrene is known to cause skin irritation (H315) and serious eye irritation (H319). These properties are expected to be present in the brominated analogue.

-

Respiratory Irritation: Inhalation of 2,6-difluorostyrene may cause respiratory irritation (H335). Similar effects should be anticipated for this compound.

-

Hazards of Organobromine Compounds: Organobromine compounds can be toxic and environmentally persistent. Upon combustion, they may produce hydrogen bromide and other toxic fumes.

Physical and Chemical Properties (Estimated)

The following table summarizes the estimated quantitative data for this compound, based on the properties of 2,6-difluorostyrene and general trends for halogenated aromatic compounds.

| Property | Estimated Value | Source of Estimation |

| Molecular Formula | C₈H₅BrF₂ | - |

| Molecular Weight | 219.03 g/mol | - |

| Appearance | Colorless to light-yellow liquid | Analogy with 2,6-difluorostyrene |

| Boiling Point | > 160 °C at 760 mmHg | Increased from 2,6-difluorostyrene due to the heavier bromine atom |

| Density | ~1.6 g/mL | Increased from 2,6-difluorostyrene (1.13 g/mL) due to the bromine atom |

| Flash Point | > 31 °C | Likely higher than 2,6-difluorostyrene (31 °C) but still in the flammable range |

Handling and Personal Protective Equipment (PPE)

All handling of this compound should be conducted in a well-ventilated fume hood. The following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is recommended.

The logical workflow for handling this chemical is outlined in the diagram below.

Methodological & Application

Application Notes and Protocols for Radical Polymerization of 3-Bromo-2,6-difluorostyrene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Bromo-2,6-difluorostyrene is a halogenated styrene monomer of interest for the synthesis of specialty polymers with potential applications in areas such as materials science and drug delivery. The presence of bromine and fluorine atoms can impart unique properties to the resulting polymer, including altered refractive index, thermal stability, and hydrophobicity. This document provides a detailed protocol for the free-radical polymerization of this compound. The procedure is based on established methods for the polymerization of styrene and its derivatives.[1][2][3][4][5][6]

General Considerations:

Free-radical polymerization is a chain reaction consisting of initiation, propagation, and termination steps.[4][7] The choice of initiator and reaction conditions can significantly influence the molecular weight and polydispersity of the final polymer. For this procedure, two common radical initiators, Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO), are presented. AIBN is often preferred as it does not produce oxygenated byproducts.[8][9] The polymerization should be carried out under an inert atmosphere to prevent oxygen from inhibiting the reaction.

Experimental Protocols

Monomer Purification

Commercial monomers are often supplied with inhibitors (e.g., 4-tert-butylcatechol) to prevent spontaneous polymerization during storage. These inhibitors must be removed prior to polymerization.

Method:

-

Prepare a column of basic alumina.

-

Add the this compound monomer to the top of the column.

-

Elute the monomer using a suitable non-polar solvent like hexane.

-

Collect the purified monomer.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The purified monomer should be used immediately or stored at low temperature in the dark under an inert atmosphere.

Radical Polymerization Procedure

This protocol describes a solution polymerization method. Bulk polymerization is also a viable option but can be challenging to control due to the potential for autoacceleration (the Trommsdorff effect).[10] Toluene is a suitable solvent for the polymerization of many styrene derivatives.[3][5]

Materials:

-

Purified this compound

-

Anhydrous Toluene

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Methanol

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for filtration and precipitation

Procedure:

-

Reaction Setup:

-

Place a magnetic stir bar in a Schlenk flask and dry the flask thoroughly under vacuum or with a heat gun.

-

Allow the flask to cool to room temperature under a stream of inert gas.

-

-

Reagent Addition:

-

Add the desired amount of purified this compound to the Schlenk flask.

-

Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).

-

Add the radical initiator (AIBN or BPO). The monomer-to-initiator ratio will influence the molecular weight of the polymer; a higher ratio generally leads to a higher molecular weight.

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[11]

-

After the final thaw, backfill the flask with inert gas.

-

-

Polymerization:

-

Place the Schlenk flask in a preheated oil bath set to the appropriate temperature.

-

Stir the reaction mixture for the desired period (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.

-

-

Termination and Isolation:

-

To terminate the reaction, cool the flask to room temperature and expose the contents to air.

-

Pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate.

-

Continue stirring for approximately 30 minutes to ensure complete precipitation.

-

-

Purification and Drying:

-

Collect the precipitated polymer by vacuum filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Data Presentation

Table 1: Recommended Reaction Conditions

| Parameter | Condition A (AIBN) | Condition B (BPO) |

| Monomer | This compound | This compound |

| Initiator | AIBN | BPO |

| Monomer:Initiator Ratio | 100:1 to 500:1 | 100:1 to 500:1 |

| Solvent | Anhydrous Toluene | Anhydrous Toluene |

| Monomer Concentration | 1-3 M | 1-3 M |

| Reaction Temperature | 70°C | 90°C |

| Reaction Time | 12-24 hours | 6-18 hours |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Table 2: Polymer Characterization Techniques

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Polymer structure and purity |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and Polydispersity Index (PDI) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) |

Mandatory Visualization

Caption: Experimental workflow for the radical polymerization of this compound.

References

- 1. STYbulkENG2019 [pol.vscht.cz]

- 2. scribd.com [scribd.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 6. gaftp.epa.gov [gaftp.epa.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

- 12. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]

Troubleshooting & Optimization

Identifying and minimizing side reactions in 3-Bromo-2,6-difluorostyrene polymerization

Welcome to the technical support center for the polymerization of 3-Bromo-2,6-difluorostyrene. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions, providing troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the polymerization of this compound?

A1: The polymerization of this compound presents a unique set of challenges due to the presence of both bromo and fluoro substituents on the aromatic ring. The electron-withdrawing nature of these halogens can increase the polymerization rate in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), but also introduces the potential for specific side reactions. Key challenges include:

-

Increased Reactivity: The electron-withdrawing substituents can lead to faster polymerization rates, which may require careful control of reaction conditions to maintain a "living" or controlled process.[1][2][3]

-

Side Reactions at the C-Br Bond: The bromo group can be susceptible to side reactions, including elimination or reaction with the catalyst, potentially leading to loss of chain-end functionality.

-

Steric Hindrance: The ortho-fluoro substituent may introduce steric hindrance, which could affect the rate of propagation and the overall success of the polymerization.[2]

-

Catalyst Interactions: The halogen substituents may interact with the polymerization catalyst, particularly in ATRP, potentially affecting its activity and leading to uncontrolled polymerization or catalyst deactivation.

Q2: Which polymerization methods are most suitable for this compound?

A2: Controlled radical polymerization (CRP) techniques are highly recommended to achieve well-defined polymers with controlled molecular weight and low dispersity. The most suitable methods include:

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing styrenic monomers. Given that electron-withdrawing groups can accelerate ATRP of styrenes, this method is a promising candidate.[1][2][3][4] However, careful selection of the catalyst system is crucial to minimize side reactions.

-

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another versatile CRP method that is generally more tolerant to a wider range of functional groups and less sensitive to impurities compared to ATRP. This makes it a strong alternative for polymerizing functional monomers like this compound.

Anionic polymerization could also be a viable option, as the electron-withdrawing nature of the substituents can stabilize the propagating carbanion. However, anionic polymerization is highly sensitive to impurities and requires stringent reaction conditions.

Q3: What are the expected effects of the bromo- and difluoro- substituents on the polymerization behavior?

A3: The substituents have a significant electronic and steric impact:

-

Electronic Effects: The bromo and fluoro groups are electron-withdrawing, which can increase the reactivity of the monomer in radical polymerizations. In ATRP, this can lead to a larger equilibrium constant, favoring the active propagating species and thus a faster polymerization rate.[1][2][3]

-

Steric Effects: The ortho-fluoro group can create steric hindrance around the vinyl group. This might lead to a lower propagation rate constant compared to unsubstituted styrene. However, the overall polymerization rate in ATRP is a combination of the propagation rate and the atom transfer equilibrium.

Troubleshooting Guides

Issue 1: Uncontrolled Polymerization (Broad Molecular Weight Distribution)

Possible Causes:

-

High Concentration of Active Radicals: The electron-withdrawing nature of the substituents can lead to a high concentration of propagating radicals, increasing the likelihood of termination reactions.

-

Loss of Chain-End Functionality: Side reactions involving the bromo group can lead to the formation of "dead" polymer chains that do not propagate further in a controlled manner.

-

Catalyst Deactivation/Side Reactions: The catalyst may be reacting with the monomer or polymer in an unintended way.

Solutions:

-

Adjust Reaction Temperature: Lowering the reaction temperature can help to slow down the polymerization rate and reduce the frequency of side reactions.

-

Modify Catalyst/Ligand Concentration: In ATRP, increasing the concentration of the deactivator (Cu(II) species) or using a more strongly coordinating ligand can help to better control the equilibrium between active and dormant species.

-

Choose a Different Polymerization Technique: If ATRP proves difficult to control, switching to RAFT polymerization may offer better results due to its different mechanism.

Issue 2: Low Monomer Conversion or Slow Polymerization

Possible Causes:

-

Steric Hindrance: The ortho-fluoro substituent may be sterically hindering the approach of the monomer to the propagating chain end.

-

Inhibitors in the Monomer: Impurities in the this compound monomer can inhibit the polymerization.

-

Catalyst Inactivity: The chosen catalyst system may not be active enough under the selected reaction conditions.

Solutions:

-

Increase Reaction Temperature: A moderate increase in temperature can help to overcome the activation energy barrier for propagation. However, be mindful of potential side reactions at higher temperatures.

-

Purify the Monomer: Ensure the monomer is free from inhibitors by passing it through a column of basic alumina or by distillation.

-

Screen Different Catalysts/Initiators: For ATRP, using a more active catalyst system might be necessary. For RAFT, ensure the chosen RAFT agent is appropriate for styrenic monomers.

Issue 3: Loss of "Living" Character (Chain Extension Failure)

Possible Causes:

-

Dehalogenation: The bromo group at the chain end may be lost due to side reactions, preventing re-initiation for chain extension.[5]

-

Termination Reactions: Irreversible termination reactions at high monomer conversion can lead to a loss of active chain ends.

Solutions:

-

Limit Monomer Conversion: To preserve chain-end functionality, it is often recommended to stop the polymerization at a conversion of less than 95%.[1]

-

Use a One-Pot Dehalogenation Strategy: If the bromo end-group is not desired for subsequent reactions, it can be deliberately removed after polymerization using a reducing agent like tributyltin hydride.[5]

-

Optimize Reaction Conditions: Lowering the temperature and using a more controlled polymerization setup can minimize termination reactions.

Experimental Protocols (General Starting Points)

Note: These are generalized protocols and may require optimization for this compound.

Atom Transfer Radical Polymerization (ATRP) - General Protocol

| Parameter | Recommended Value/Range | Notes |

| Monomer | This compound | Purify by passing through basic alumina before use. |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Typical ratio [Monomer]:[Initiator] = 50:1 to 200:1. |

| Catalyst | Copper(I) bromide (CuBr) | Typical ratio [Initiator]:[CuBr] = 1:1. |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Typical ratio [CuBr]:[Ligand] = 1:1 to 1:2. |

| Solvent | Anisole or Toluene | Use enough to dissolve all components (e.g., 50% v/v). |

| Temperature | 70-90 °C | Start with a lower temperature to control the rate. |

| Procedure | 1. Add monomer, initiator, and solvent to a Schlenk flask. 2. Degas the mixture by three freeze-pump-thaw cycles. 3. In a separate glovebox, add CuBr and PMDETA. 4. Place the flask in a preheated oil bath and stir. 5. Monitor the reaction by taking samples for NMR or GPC analysis. 6. Quench the reaction by exposing it to air and diluting with a suitable solvent. |

Reversible Addition-Fragmentation Chain Transfer (RAFT) - General Protocol

| Parameter | Recommended Value/Range | Notes |

| Monomer | This compound | Purify by passing through basic alumina before use. |

| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) | Choose a RAFT agent suitable for styrene polymerization. |

| Initiator | Azobisisobutyronitrile (AIBN) | Typical ratio [RAFT Agent]:[Initiator] = 5:1 to 10:1. |

| Solvent | Anisole or Toluene | Use enough to dissolve all components (e.g., 50% v/v). |

| Temperature | 60-80 °C | Dependent on the decomposition temperature of the initiator. |

| Procedure | 1. Add monomer, RAFT agent, initiator, and solvent to a Schlenk flask. 2. Degas the mixture by three freeze-pump-thaw cycles. 3. Place the flask in a preheated oil bath and stir. 4. Monitor the reaction by taking samples for NMR or GPC analysis. 5. Quench the reaction by cooling and exposing it to air. |

Visualizations

Caption: General experimental workflow for controlled radical polymerization.

Caption: Troubleshooting logic for common polymerization issues.

References

Technical Support Center: Suzuki and Heck Reactions with 3-Bromo-2,6-difluorostyrene

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 3-Bromo-2,6-difluorostyrene in Suzuki and Heck cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki/Heck reaction with this compound failing or giving low yields?

Several factors can contribute to poor reaction outcomes with this specific substrate. The electron-withdrawing nature of the two fluorine atoms can deactivate the carbon-bromine bond towards oxidative addition. Additionally, steric hindrance from the ortho-fluorine atom can impede the approach of the palladium catalyst. Common issues include suboptimal choice of catalyst, ligand, base, or solvent, as well as the presence of oxygen or water in the reaction mixture.[1][2][3][4]

Q2: What are the most common side products observed in these reactions?

Common side reactions include homocoupling of the boronic acid or ester in Suzuki reactions, and polymerization of the styrene derivative, particularly in Heck reactions.[1][5] Protodeboronation, the cleavage of the carbon-boron bond of the coupling partner, is a significant side reaction in Suzuki couplings.[6] In Heck reactions, isomerization of the double bond in the product can also occur.

Q3: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are effective methods for monitoring reaction progress.[2] For TLC, co-spotting your reaction mixture with your starting material can help determine if it is being consumed. ¹H NMR can be used to observe the disappearance of the vinyl protons of the starting material and the appearance of new signals corresponding to the product.

Q4: Is this compound stable under typical Suzuki/Heck reaction conditions?

While generally stable, the styrene moiety can be prone to polymerization at elevated temperatures.[5] It is advisable to use a radical inhibitor, such as butylated hydroxytoluene (BHT), especially in Heck reactions that often require higher temperatures.

Troubleshooting Guide

Issue 1: No Reaction or Very Low Conversion

Possible Cause: Insufficient catalyst activity or catalyst poisoning. The electron-deficient nature of the substrate requires a highly active catalyst system. Oxygen can also poison the palladium catalyst.[2]

Troubleshooting Steps:

-

Catalyst and Ligand Selection:

-

For Suzuki reactions, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can facilitate the oxidative addition step.[7] Pre-formed palladium G4 precatalysts based on these ligands are often more effective.[8]

-

For Heck reactions, ligands such as tri(tert-butyl)phosphine or di(tert-butyl)phosphino)ferrocene have shown efficacy for unactivated aryl bromides.[9]

-

-

Degassing: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) for at least 15-30 minutes prior to adding the catalyst.[1][3] Maintain a positive pressure of inert gas throughout the reaction.

-

Increase Catalyst Loading: If using a standard catalyst, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve conversion.[7]

-

Temperature: While higher temperatures can promote reaction, they can also lead to catalyst decomposition and side reactions. Cautiously increase the reaction temperature in small increments.

Issue 2: Low to Moderate Yield with Significant Starting Material Remaining

Possible Cause: Inefficient transmetalation (Suzuki) or migratory insertion (Heck), or suboptimal base/solvent combination.

Troubleshooting Steps:

-

Base Selection (Suzuki): The choice of base is critical for activating the boronic acid.[10] If using a carbonate base (e.g., K₂CO₃), ensure it is finely powdered and dry. For substrates prone to protodeboronation, a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.[6] The insolubility of the base can also be an issue; consider using a solvent system where the base has some solubility.[4]

-

Solvent System:

-

Boronic Acid/Ester Quality (Suzuki): Ensure the boronic acid or ester is pure and has not undergone significant decomposition or trimerization to the corresponding boroxine.

Issue 3: Formation of Homocoupling Byproducts (Suzuki)

Possible Cause: The rate of homocoupling of the boronic acid derivative is competitive with the cross-coupling reaction. This can be exacerbated by the presence of oxygen.

Troubleshooting Steps:

-

Stoichiometry: Use a slight excess of the boronic acid derivative (e.g., 1.1-1.2 equivalents). Avoid a large excess, which can favor homocoupling.[1]

-

Rigorous Degassing: As mentioned previously, thoroughly remove oxygen from the reaction mixture.

-

Controlled Addition: In some cases, slow addition of the boronic acid derivative to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.

Issue 4: Formation of Palladium Black

Possible Cause: Catalyst decomposition and aggregation. This is often observed at higher temperatures or with less stable catalyst systems.[2]

Troubleshooting Steps:

-

Ligand-to-Palladium Ratio: For catalysts generated in situ, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1). Excess ligand can sometimes inhibit the reaction.[7]

-

Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

-

Use of Stabilizing Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent aggregation.[12]

Quantitative Data Summary

Table 1: General Suzuki Reaction Conditions for Vinyl Bromides

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ / SPhos |

| Catalyst Loading | 2-5 mol% | 1-3 mol% | 0.5-2 mol% |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Base Equivalents | 2-3 | 2-3 | 2-3 |

| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |

| Temperature | 80-100 °C | 80-100 °C | Room Temp to 80 °C |

| Typical Yields | Moderate to High | High | High to Very High |

Table 2: General Heck Reaction Conditions for Aryl/Vinyl Bromides

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ |

| Catalyst Loading | 1-5 mol% | 1-5 mol% | 0.5-2 mol% |

| Ligand | PPh₃ | P(o-tolyl)₃ | P(t-Bu)₃ |

| Base | Et₃N | K₂CO₃ | N,N-Dicyclohexylmethylamine |

| Base Equivalents | 1.5-2 | 1.5-2 | 1.5-2 |

| Solvent | DMF | DMAc | NMP |

| Temperature | 100-140 °C | 100-140 °C | 80-120 °C |

| Typical Yields | Moderate to High | Moderate to High | High |

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

-

Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

-

Add a degassed 4:1 mixture of dioxane and water.

-

Stir the reaction mixture at 80 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), palladium(II) acetate (2 mol%), and tri(tert-butyl)phosphine (4 mol%).

-

Add anhydrous N,N-dimethylformamide (DMF), followed by n-butyl acrylate (1.5 equiv) and N,N-dicyclohexylmethylamine (2.0 equiv).

-

Heat the reaction mixture to 100 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.[13]

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by flash column chromatography.

Visualizations

Caption: The catalytic cycle of the Suzuki reaction.

Caption: The catalytic cycle of the Heck reaction.

Caption: Troubleshooting workflow for failed reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 6. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 7. reddit.com [reddit.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Heck Coupling | NROChemistry [nrochemistry.com]

Validation & Comparative

Thermal stability analysis of poly(3-Bromo-2,6-difluorostyrene) vs. other polymers

Halogenated polymers are known for their enhanced thermal stability, a critical attribute for materials used in demanding applications.[1] The introduction of halogen atoms, particularly fluorine, into the polymer backbone can significantly increase the decomposition temperature. This guide provides a comparative analysis of the thermal stability of several key polymers, offering a predictive context for the performance of poly(3-Bromo-2,6-difluorostyrene).

Quantitative Thermal Analysis: A Comparative Overview

To illustrate the impact of halogenation on thermal stability, the following table summarizes the key thermal properties of polystyrene, polyvinylidene fluoride (PVDF), and polytetrafluoroethylene (PTFE) obtained through TGA and DSC.

| Polymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Melting Temperature (°C) |

| Polystyrene (PS) | ~270[2] | ~425[2] | Not applicable (amorphous) |

| Polyvinylidene Fluoride (PVDF) | ~438[3] | - | ~170 |

| Polytetrafluoroethylene (PTFE) | ~587 | - | ~327 |

Based on the general trend that halogenation, and particularly fluorination, enhances thermal stability, it is anticipated that poly(this compound) would exhibit a decomposition temperature significantly higher than that of polystyrene. The presence of both bromine and fluorine atoms on the styrene ring is expected to increase the polymer's resistance to thermal degradation. However, without direct experimental data, a precise quantitative comparison is not possible.

Experimental Protocols for Thermal Stability Assessment

The data presented for the comparative polymers are typically obtained using standardized thermal analysis techniques. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Standard Protocol (based on ASTM E1131):

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Sample Preparation: Place a 5-10 mg sample of the polymer into a clean, tared TGA pan (typically platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve), indicating the temperature(s) of maximum rate of mass loss.

-

Determine the residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a polymer sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Standard Protocol (based on ASTM D3418):

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation: Seal a 5-10 mg sample of the polymer into an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its previous thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition temperature.

-

Second Heating Scan: Heat the sample again at the same controlled rate to obtain the final thermal data.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

-

Determine the melting temperature (Tm) as the peak temperature of the endothermic melting peak.

-

Calculate the enthalpy of fusion (ΔHm) by integrating the area of the melting peak.

-

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for assessing the thermal stability of a polymer.

Caption: Workflow for Polymer Thermal Stability Analysis.

References

A Comparative Guide to the Cytotoxicity of 3-Bromo-2,6-difluorostyrene for Bio-applications

The increasing interest in fluorinated organic compounds for biomedical applications necessitates a thorough evaluation of their toxicological profiles. 3-Bromo-2,6-difluorostyrene, a halogenated styrene derivative, presents a unique chemical structure that could be leveraged in the synthesis of novel polymers for medical devices or as a building block for new therapeutic agents. However, the presence of bromine and fluorine atoms, along with the styrene backbone, raises questions about its potential cytotoxicity. Styrene itself is known to be metabolized to the reactive intermediate styrene-7,8-oxide, which exhibits cytotoxic and mutagenic effects.[1][2] Halogenated styrenes have also been shown to induce cytotoxicity, with the degree of toxicity potentially related to the nature and position of the halogen substituent.[1]

This guide outlines a comparative study to assess the cytotoxicity of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of the required experimental protocols and data interpretation frameworks.

Comparative Cytotoxicity Data

To evaluate the cytotoxic potential of this compound, it is essential to compare its effects with those of well-characterized compounds. The following table presents a hypothetical dataset comparing the half-maximal inhibitory concentration (IC50) of this compound with that of styrene, 4-bromostyrene (a structurally related compound), and doxorubicin (a standard chemotherapeutic agent) in a human cancer cell line (e.g., HeLa) and a normal human cell line (e.g., HEK293).

| Compound | Cell Line | IC50 (µM) after 24h Exposure | IC50 (µM) after 48h Exposure |

| This compound | HeLa | [Hypothetical Data] | [Hypothetical Data] |

| HEK293 | [Hypothetical Data] | [Hypothetical Data] | |

| Styrene | HeLa | 1500 | 1200 |

| HEK293 | 2500 | 2000 | |

| 4-Bromostyrene | HeLa | 800 | 650 |

| HEK293 | 1200 | 1000 | |

| Doxorubicin (Positive Control) | HeLa | 0.5 | 0.2 |

| HEK293 | 1.2 | 0.8 |

Experimental Protocols

A thorough assessment of cytotoxicity involves multiple assays to elucidate the mechanisms of cell death.

1. Cell Culture and Treatment:

-

Cell Lines: Human cervical cancer cells (HeLa) and Human Embryonic Kidney 293 cells (HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound and comparator compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are prepared in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.

-

Exposure: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the treated wells.

2. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

After the desired exposure time (e.g., 24h and 48h), 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity: The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.

-

After the treatment period, the supernatant from each well is collected.

-

The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

The amount of LDH released is proportional to the number of lysed cells.

-

Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer).

4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

After treatment, cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental Workflows and Biological Pathways

To better understand the experimental process and potential biological implications, the following diagrams are provided.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Caption: Hypothetical signaling pathway for induced apoptosis.

Caption: Logical workflow for evaluating bio-application suitability.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.